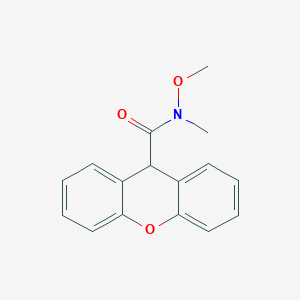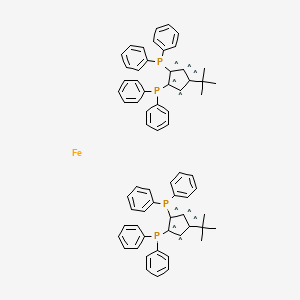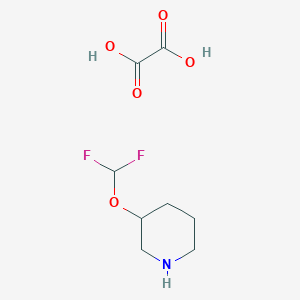
4-(t-Butyl)-1,2-bis(diphenylphosphino)-1'-(di-i-propylphosphino)ferrocene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(t-Butyl)-1,2-bis(diphenylphosphino)-1’-(di-i-propylphosphino)ferrocene is a complex organophosphorus compound that features a ferrocene backbone. This compound is notable for its unique structure, which includes a ferrocene core substituted with bulky phosphine ligands. The presence of these ligands imparts significant steric hindrance and electronic properties, making it a valuable compound in various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(t-Butyl)-1,2-bis(diphenylphosphino)-1’-(di-i-propylphosphino)ferrocene typically involves the following steps:
Formation of the Ferrocene Core: The initial step involves the preparation of the ferrocene core, which can be synthesized by the reaction of cyclopentadienyl anion with iron(II) chloride.
Introduction of Phosphine Ligands: The ferrocene core is then functionalized with phosphine ligands. This is achieved through a series of substitution reactions where the cyclopentadienyl rings are substituted with diphenylphosphino and di-i-propylphosphino groups.
Addition of t-Butyl Group:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Ferrocene: Large-scale production of ferrocene is carried out using iron(II) chloride and cyclopentadienyl anion.
Functionalization with Phosphine Ligands: The ferrocene is then functionalized with phosphine ligands using high-pressure reactors to ensure complete substitution.
Purification: The final product is purified using techniques such as recrystallization and chromatography to obtain high-purity 4-(t-Butyl)-1,2-bis(diphenylphosphino)-1’-(di-i-propylphosphino)ferrocene.
Analyse Des Réactions Chimiques
Types of Reactions
4-(t-Butyl)-1,2-bis(diphenylphosphino)-1’-(di-i-propylphosphino)ferrocene undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form the corresponding phosphine oxide derivatives.
Reduction: Reduction reactions can convert the phosphine ligands to phosphine hydrides.
Substitution: The phosphine ligands can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve the use of halogenated reagents and catalysts such as palladium or platinum complexes.
Major Products
Oxidation: Phosphine oxide derivatives.
Reduction: Phosphine hydrides.
Substitution: Various substituted ferrocene derivatives depending on the reagents used.
Applications De Recherche Scientifique
4-(t-Butyl)-1,2-bis(diphenylphosphino)-1’-(di-i-propylphosphino)ferrocene has several scientific research applications:
Catalysis: It is used as a ligand in transition metal catalysis, particularly in cross-coupling reactions and hydrogenation processes.
Material Science: The compound is studied for its potential use in the development of advanced materials, including conductive polymers and molecular electronics.
Medicinal Chemistry: Research is ongoing to explore its potential as a therapeutic agent, particularly in the design of metal-based drugs.
Coordination Chemistry: It serves as a model compound for studying the coordination behavior of phosphine ligands with transition metals.
Mécanisme D'action
The mechanism of action of 4-(t-Butyl)-1,2-bis(diphenylphosphino)-1’-(di-i-propylphosphino)ferrocene involves its ability to coordinate with transition metals. The phosphine ligands donate electron density to the metal center, stabilizing various oxidation states and facilitating catalytic processes. The ferrocene core provides additional stability and electronic properties, enhancing the overall reactivity of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-Bis(diphenylphosphino)ferrocene: Lacks the t-butyl and di-i-propylphosphino groups, resulting in different steric and electronic properties.
1,2-Bis(diphenylphosphino)ethane: A simpler phosphine ligand without the ferrocene core.
Triphenylphosphine: A common phosphine ligand used in various catalytic processes.
Uniqueness
4-(t-Butyl)-1,2-bis(diphenylphosphino)-1’-(di-i-propylphosphino)ferrocene is unique due to its combination of bulky phosphine ligands and a ferrocene core. This structure imparts significant steric hindrance and electronic properties, making it highly effective in specific catalytic applications where other ligands may not perform as well.
Propriétés
InChI |
InChI=1S/C33H31P2.C11H18P.Fe/c1-33(2,3)26-24-31(34(27-16-8-4-9-17-27)28-18-10-5-11-19-28)32(25-26)35(29-20-12-6-13-21-29)30-22-14-7-15-23-30;1-9(2)12(10(3)4)11-7-5-6-8-11;/h4-25H,1-3H3;5-10H,1-4H3; |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAOYDHUOTZVTBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)P([C]1[CH][CH][CH][CH]1)C(C)C.CC(C)(C)[C]1[CH][C]([C]([CH]1)P(C2=CC=CC=C2)C3=CC=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5.[Fe] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H49FeP3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
726.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
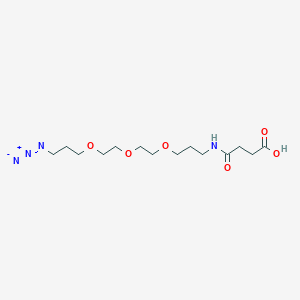



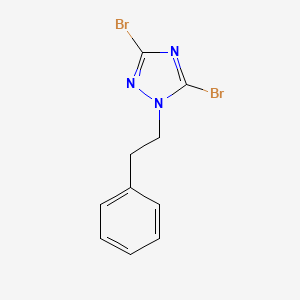
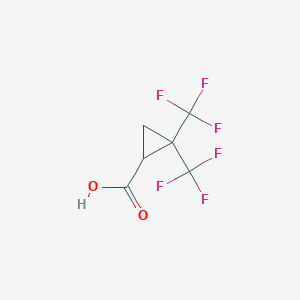
![2-[4-(Trifluoromethyl)phenyl]cyclopropan-1-amine hydrochloride](/img/structure/B6319492.png)
![(1R)-2-Azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride](/img/structure/B6319501.png)


